2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is a complex organic compound known for its unique structural properties It is characterized by the presence of a nitrophenyl group, an oxoethyl group, and an isoindolyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate typically involves the reaction of 4-nitrobenzyl chloride with (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetates with various functional groups.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular stress and apoptosis. The isoindolyl acetate moiety may interact with enzymes and proteins, modulating their activities and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrophenyl acetate
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and isoindolyl acetate moieties allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C18H12N2O7 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C18H12N2O7/c21-15(11-5-7-12(8-6-11)20(25)26)10-27-16(22)9-19-17(23)13-3-1-2-4-14(13)18(19)24/h1-8H,9-10H2 |
InChI Key |
FDXZSQGJUWXJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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